molecular formula C11H11FO2 B13608145 2-(4-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid

2-(4-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B13608145
M. Wt: 194.20 g/mol
InChI Key: RRCCHEZUYWTWOV-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H11FO2. It is a cyclopropane derivative with a fluorinated aromatic ring, making it a compound of interest in various chemical and pharmaceutical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often employ automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-(4-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorinated aromatic ring and cyclopropane moiety contribute to its reactivity and binding affinity. These interactions can modulate various biochemical processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the fluorinated aromatic ring and cyclopropane moiety.

Biological Activity

2-(4-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with notable biological activity. The compound's unique structure, featuring a cyclopropane ring and a fluorinated phenyl group, suggests potential interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C11H11FO2C_{11}H_{11}FO_2. Its structure includes:

  • A cyclopropane ring
  • A carboxylic acid functional group
  • A 4-fluoro-2-methylphenyl substituent

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, cyclopropane derivatives have been explored for their ability to modulate kinase activity involved in cancer progression. Studies indicate that these compounds can inhibit pathways associated with tumor growth and metastasis .

Case Studies

  • NK(1) Receptor Antagonists : A related compound, 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid, was identified as a potent NK(1) receptor antagonist with favorable pharmacokinetic properties. This highlights the potential for similar derivatives to exhibit significant biological activity against neurokinin receptors .
  • Kinase Inhibition : Cyclopropane amides have shown promise as inhibitors of various kinases implicated in cancer and inflammatory diseases. These compounds demonstrate the ability to modulate pathways critical for cell proliferation and survival .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameMolecular FormulaBiological ActivityNotes
This compoundC₁₁H₁₁FO₂Potential enzyme inhibition; receptor modulationUnique structure with cyclopropane
2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acidC₁₃H₁₅F₂N₂O₂NK(1) receptor antagonistStrong in vitro potency
Cyclopropane amidesVariableKinase inhibition; anticancer propertiesEffective against multiple cancer types

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

2-(4-fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H11FO2/c1-6-4-7(12)2-3-8(6)9-5-10(9)11(13)14/h2-4,9-10H,5H2,1H3,(H,13,14)

InChI Key

RRCCHEZUYWTWOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CC2C(=O)O

Origin of Product

United States

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